2-(3-Chlorophenyl)-4-pentyn-2-ol
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Overview
Description
2-(3-Chlorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a pentynol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-pentyn-2-ol typically involves the reaction of 3-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the presence of an ethylamine moiety.
3-(2-Chlorophenyl)-5-methyl-4-isoxazole: Contains a chlorophenyl group and an isoxazole ring.
4-(3-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Features a chlorophenyl group and a cyclopentaquinoline structure.
Uniqueness
2-(3-Chlorophenyl)-4-pentyn-2-ol is unique due to its pentynol structure, which imparts distinct chemical reactivity and potential applications. The presence of both a chlorophenyl group and a pentynol moiety allows for diverse chemical transformations and functionalization, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H11ClO |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3 |
InChI Key |
FQAHTUPLZZCGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
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